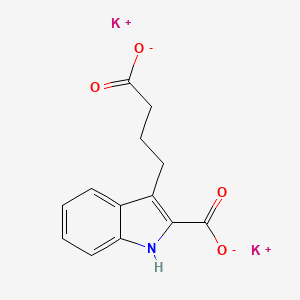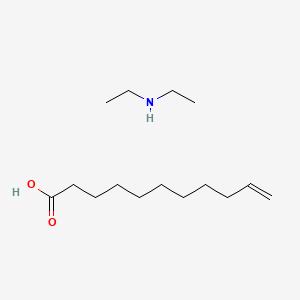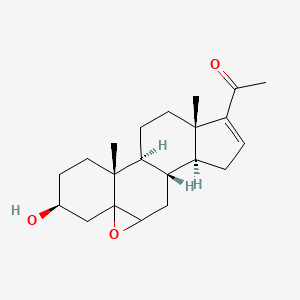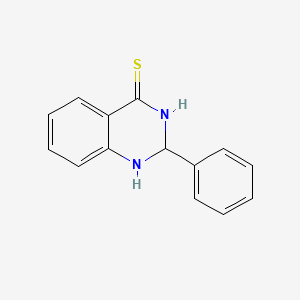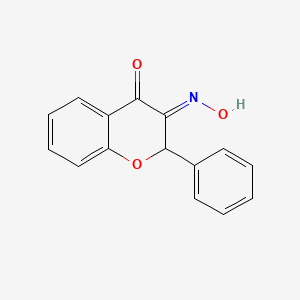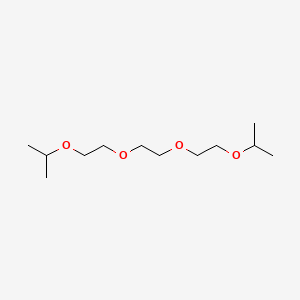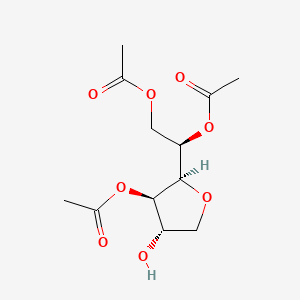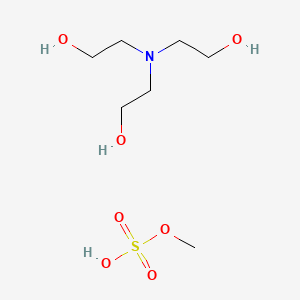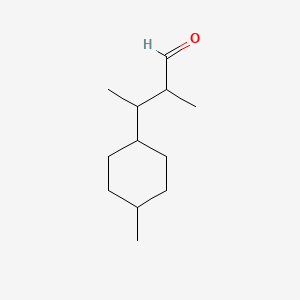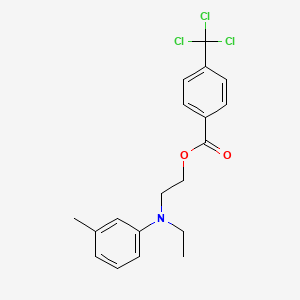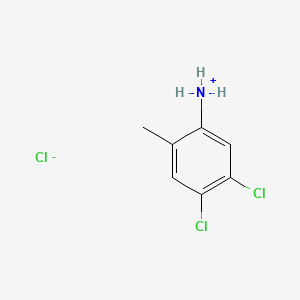
Tetrakis(bicyclo(2.2.1)hept-2-ylmethyl) orthosilicate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrakis(bicyclo(221)hept-2-ylmethyl) orthosilicate is a silicon-based compound characterized by its unique structure, which includes four bicyclo(221)hept-2-ylmethyl groups attached to an orthosilicate core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetrakis(bicyclo(2.2.1)hept-2-ylmethyl) orthosilicate typically involves the reaction of bicyclo(2.2.1)hept-2-ylmethyl chloride with a silicon-based precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst and an appropriate solvent to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Tetrakis(bicyclo(2.2.1)hept-2-ylmethyl) orthosilicate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form silicon-based oxides.
Reduction: Reduction reactions can modify the silicon core or the bicyclo(2.2.1)hept-2-ylmethyl groups.
Substitution: The bicyclo(2.2.1)hept-2-ylmethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, typically under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silicon dioxide derivatives, while substitution reactions can produce a variety of functionalized silicon compounds.
Scientific Research Applications
Chemistry
In chemistry, Tetrakis(bicyclo(2.2.1)hept-2-ylmethyl) orthosilicate is used as a precursor for the synthesis of advanced materials, including silicon-based polymers and resins. Its unique structure allows for the creation of materials with specific properties, such as enhanced thermal stability and mechanical strength.
Biology and Medicine
While its applications in biology and medicine are still being explored, the compound’s potential as a biocompatible material makes it a candidate for use in drug delivery systems and medical implants.
Industry
In the industrial sector, this compound is used in the production of high-performance coatings and adhesives. Its ability to form strong, durable bonds makes it valuable in the manufacturing of electronic components and automotive parts.
Mechanism of Action
The mechanism by which Tetrakis(bicyclo(2.2.1)hept-2-ylmethyl) orthosilicate exerts its effects is primarily related to its ability to form stable silicon-oxygen bonds. These bonds contribute to the compound’s thermal stability and resistance to chemical degradation. The bicyclo(2.2.1)hept-2-ylmethyl groups provide steric hindrance, which can influence the reactivity and interaction of the compound with other molecules.
Comparison with Similar Compounds
Similar Compounds
- Tetrakis(trimethylsilyl) orthosilicate
- Tetrakis(phenyl) orthosilicate
- Tetrakis(ethyl) orthosilicate
Uniqueness
Compared to these similar compounds, Tetrakis(bicyclo(2.2.1)hept-2-ylmethyl) orthosilicate is unique due to the presence of the bicyclo(2.2.1)hept-2-ylmethyl groups. These groups provide distinct steric and electronic properties, which can influence the compound’s reactivity and potential applications. For example, the bicyclo(2.2.1)hept-2-ylmethyl groups can enhance the thermal stability and mechanical strength of materials derived from this compound, making it particularly valuable in high-performance applications.
Properties
CAS No. |
94109-36-1 |
|---|---|
Molecular Formula |
C32H52O4Si |
Molecular Weight |
528.8 g/mol |
IUPAC Name |
tetrakis(2-bicyclo[2.2.1]heptanylmethyl) silicate |
InChI |
InChI=1S/C32H52O4Si/c1-5-25-9-21(1)13-29(25)17-33-37(34-18-30-14-22-2-6-26(30)10-22,35-19-31-15-23-3-7-27(31)11-23)36-20-32-16-24-4-8-28(32)12-24/h21-32H,1-20H2 |
InChI Key |
BZEAMUVUGJOBIB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1CC2CO[Si](OCC3CC4CCC3C4)(OCC5CC6CCC5C6)OCC7CC8CCC7C8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


